

(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride structure

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Compound of Interest

Compound Name: 2-(Pyrrolidin-3-yl)acetic acid hydrochloride

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An In-Depth Technical Guide to (S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride

Abstract: This technical guide provides a comprehensive overview of **(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride**, a chiral building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its fundamental physicochemical properties, structural features, and spectroscopic signature. It further explores established and innovative synthetic pathways, robust analytical quality control procedures, and critical safety considerations. The core of this guide focuses on the application of this molecule as a versatile scaffold in drug discovery, particularly as a constrained gamma-aminobutyric acid (GABA) analogue for targeting neurological pathways. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in the design of novel therapeutics.

Introduction: The Significance of a Chiral Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.^{[1][2]} Its non-planar, sp^3 -rich three-dimensional structure offers a distinct advantage over flat, aromatic systems, enabling more precise and complex interactions with biological targets.^[3] **(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride** emerges as a particularly valuable derivative within this class. As a chiral, bifunctional molecule, it provides a structurally constrained framework that mimics the

neurotransmitter γ -aminobutyric acid (GABA), making it a compelling starting point for the development of novel central nervous system (CNS) agents.^[4]

This guide offers a detailed exploration of this compound, moving from its fundamental chemical identity to its strategic application in modern drug discovery. We will examine the causality behind synthetic choices, the validation inherent in analytical protocols, and the mechanistic rationale for its use as a pharmacophore.

Molecular Structure and Physicochemical Profile

A thorough understanding of the molecule's intrinsic properties is the foundation for its effective application.

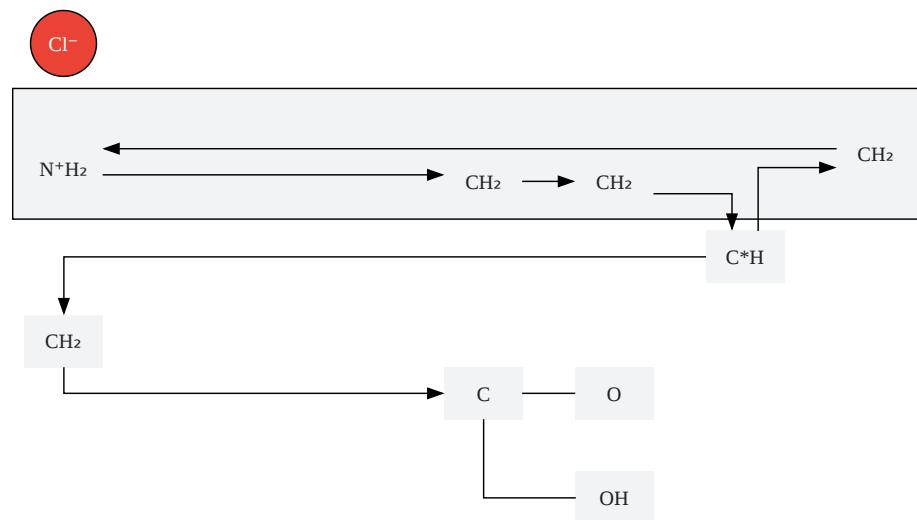
Structural Elucidation

(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride is the salt form of a chiral secondary amine. Its structure is characterized by:

- A five-membered saturated nitrogen heterocycle (the pyrrolidine ring).
- An acetic acid moiety attached to the C3 position of the ring.
- A defined stereocenter at the C3 position with (S)-configuration.
- Protonation of the pyrrolidine nitrogen by hydrochloric acid, forming the ammonium salt, which enhances stability and aqueous solubility.

The IUPAC name for the compound is 2-[(3S)-pyrrolidin-3-yl]acetic acid;hydrochloride.^[5]

Figure 1: Chemical Structure of (S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride



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Caption: Figure 1: Chemical Structure.

Physicochemical and Spectroscopic Data

Quantitative data is essential for experimental design, including reaction setup, purification, and formulation. The properties of **(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride** are summarized below.

Property	Value	Source
CAS Number	2738332-07-3	[5] [6]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[6]
Molecular Weight	165.62 g/mol	[5]
Appearance	White to off-white solid	Vendor Data
Melting Point	178 °C (for free base)	[7]
Topological Polar Surface Area	49.3 Å ²	[5]
Storage Conditions	Inert atmosphere, room temperature	[6]

Spectroscopic Characterization: Structural confirmation relies on standard analytical techniques.

- ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons, typically between 1.5-3.5 ppm. The protons of the acetic acid methylene group (CH₂COOH) would appear as a doublet around 2.4 ppm. The acidic proton of the carboxylic acid is often broad or not observed, while the two N-H protons of the ammonium salt will appear as a broad signal at a downfield shift.
- ¹³C NMR: The spectrum will display six distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~175 ppm). The carbons of the pyrrolidine ring will appear in the 25-60 ppm range, with the carbon bearing the side chain (C3) and the carbons adjacent to the nitrogen (C2, C5) being identifiable by their chemical shifts.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode will show the mass of the free base cation [M+H]⁺ at m/z 130.1.

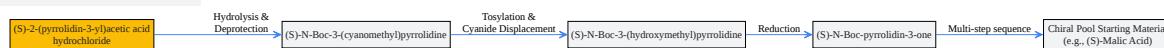
Synthesis and Quality Control

The stereoselective synthesis of 3-substituted pyrrolidines is a well-explored area of organic chemistry, driven by the prevalence of this motif in bioactive molecules.[\[8\]](#)

Retrosynthetic Strategy

A common strategy for synthesizing this target involves the construction of a suitable pyrrolidine precursor with a functional group at the C3 position that can be elaborated into the acetic acid side chain. Key precursors often derive from readily available chiral starting materials.

Figure 2: Retrosynthetic analysis of the target molecule.



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Caption: Figure 2: Retrosynthetic analysis.

Experimental Protocol: A Representative Synthesis

This protocol describes a common, reliable pathway starting from a protected pyrrolidine derivative. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard practice, as it is stable under many reaction conditions but can be removed cleanly under acidic conditions, which concurrently forms the desired hydrochloride salt.^[9]

Workflow: Synthesis from (S)-N-Boc-3-hydroxypyrrolidine

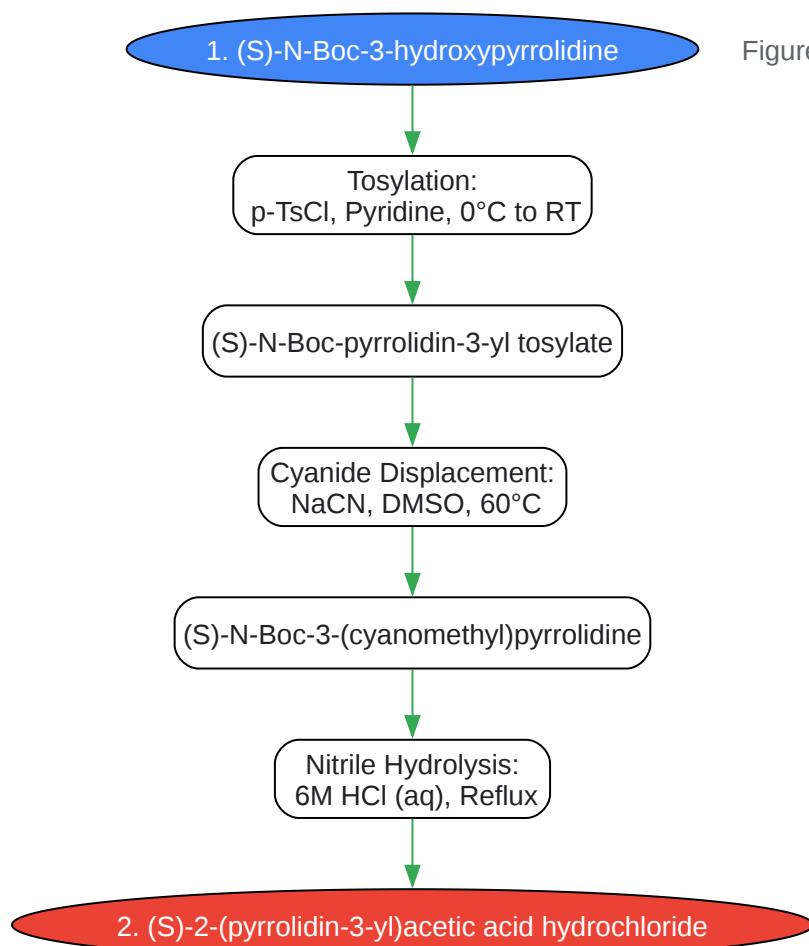


Figure 3: Synthetic workflow diagram.

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Caption: Figure 3: Synthetic workflow diagram.

Step-by-Step Methodology:

- Tosylation: To a solution of (S)-N-Boc-3-hydroxypyrrolidine in pyridine at 0°C, add p-toluenesulfonyl chloride (TsCl) portion-wise. Allow the reaction to warm to room temperature

and stir for 12-16 hours. Causality: The tosyl group is an excellent leaving group, converting the poorly reactive hydroxyl group into a species susceptible to nucleophilic substitution.

- **Workup & Isolation:** Quench the reaction with water and extract the product into ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
- **Cyanide Displacement:** Dissolve the crude tosylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN) and heat the mixture to 60-70°C for 8-12 hours. Causality: The cyanide ion acts as a nucleophile, displacing the tosylate via an S_N2 reaction to form the corresponding nitrile. This step extends the carbon chain by one.
- **Hydrolysis and Deprotection:** Cool the reaction mixture and dilute with water. Extract the nitrile product into diethyl ether. After drying and concentrating, add 6M aqueous HCl to the crude nitrile. Heat the mixture to reflux for 6-8 hours. Causality: Concentrated acid simultaneously hydrolyzes the nitrile functional group to a carboxylic acid and cleaves the Boc protecting group, revealing the secondary amine which is then protonated to form the hydrochloride salt.
- **Final Purification:** Cool the aqueous solution and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. Concentrate the aqueous layer under vacuum to dryness. The resulting solid can be further purified by recrystallization from an ethanol/ether mixture to yield the final product.

Analytical Quality Control Protocol

Ensuring the identity, purity, and stereochemical integrity of the final product is paramount.

Test	Method	Acceptance Criteria	Rationale
Identity	^1H NMR, ^{13}C NMR	Spectrum conforms to reference	Confirms chemical structure
Purity	RP-HPLC	≥98.0%	Quantifies impurities
Enantiomeric Excess	Chiral HPLC	≥99.0% ee	Confirms stereochemical integrity
Residual Solvent	GC-HS	Per ICH guidelines	Ensures safety for further use

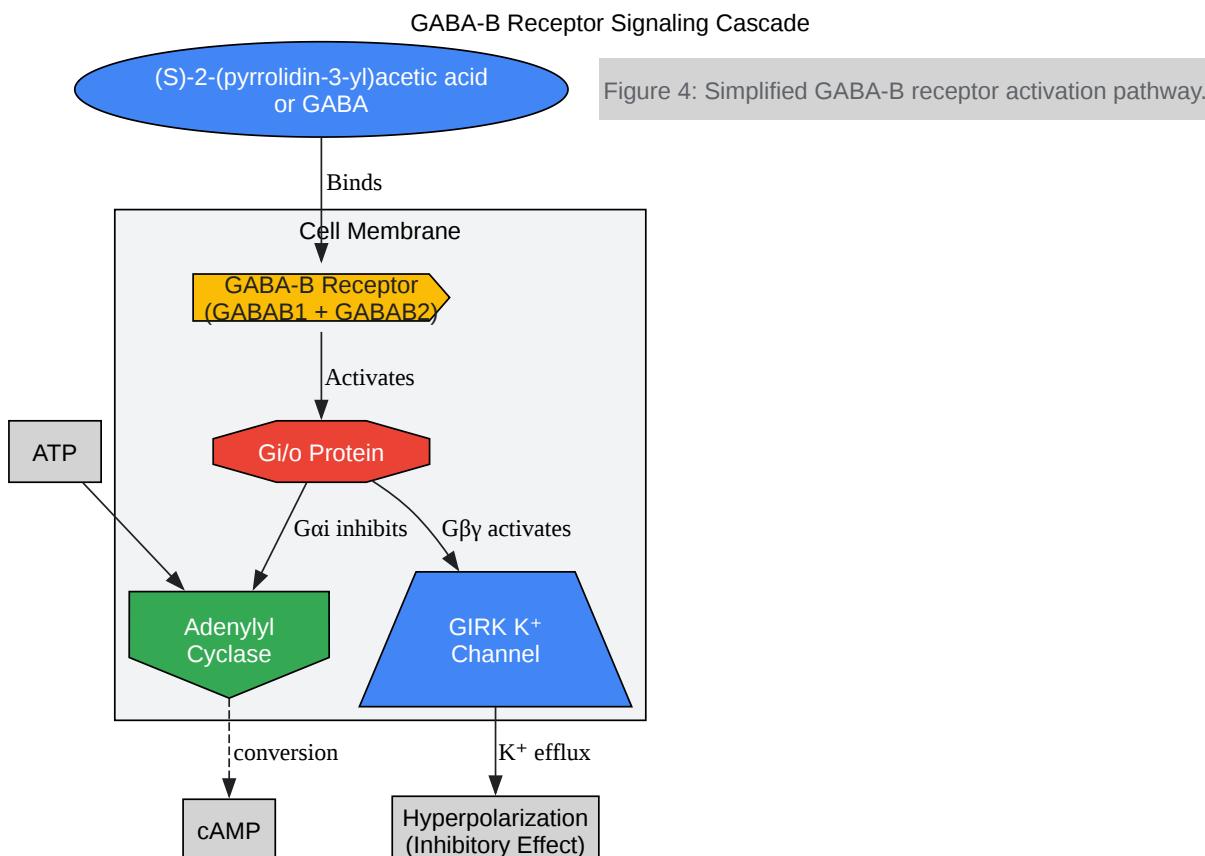
Applications in Drug Discovery

The structural features of **(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride** make it a powerful tool for medicinal chemists, primarily as a constrained GABA analogue.

GABA-B Receptor Agonism

GABA is the primary inhibitory neurotransmitter in the CNS. Its receptors are divided into ionotropic GABA-A and metabotropic GABA-B types.[\[10\]](#) GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to downstream effects like the opening of K^+ channels and inhibition of Ca^{2+} channels, resulting in prolonged neuronal inhibition.[\[11\]](#)

The flexible nature of the GABA molecule allows it to adopt multiple conformations. (S)-2-(pyrrolidin-3-yl)acetic acid locks the GABA pharmacophore into a specific three-dimensional orientation. This conformational restriction can lead to enhanced potency and selectivity for specific receptor subtypes compared to the endogenous ligand. The (S)-enantiomer is often crucial for achieving the correct spatial arrangement of the amine and carboxylic acid groups to fit the binding pocket of the GABA-B receptor.[\[12\]](#)



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Caption: Figure 4: Simplified GABA-B receptor activation pathway.

A Versatile Scaffold for Novel Therapeutics

Beyond direct GABA agonism, the pyrrolidine scaffold is a foundational element in a wide range of therapeutic areas.^{[2][3]} The title compound serves as an ideal starting point for further

chemical modification.

- N-functionalization: The secondary amine can be readily alkylated or acylated to introduce new substituents, exploring additional binding pockets or modifying pharmacokinetic properties.
- Carboxylic Acid Derivatization: The acid can be converted to amides, esters, or other functional groups to create libraries of compounds for high-throughput screening.
- Ring Substitution: While more complex, further substitution on the pyrrolidine ring is possible to fine-tune the molecule's shape and properties.

This versatility has led to the incorporation of the 3-substituted pyrrolidine motif in drugs targeting a diverse set of biological pathways, including nitric oxide synthase inhibition and chemokine receptor antagonism.^[9]

Safety and Handling

As a laboratory chemical, proper handling is essential to ensure user safety.

- Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).^[5]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.^[13]
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.^[6]
- Spill & Disposal: In case of a spill, avoid dust formation and sweep up carefully. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(S)-2-(pyrrolidin-3-yl)acetic acid hydrochloride is more than a simple chemical reagent; it is a sophisticated tool for the modern medicinal chemist. Its defined stereochemistry, conformational rigidity, and bifunctional nature provide a robust platform for the rational design of novel therapeutics. Its structural relationship to GABA makes it particularly relevant for

neuroscience research, while its utility as a chiral building block extends its reach into nearly every area of drug discovery. The synthetic and analytical protocols outlined in this guide serve as a validated framework for researchers to confidently incorporate this high-value scaffold into their development pipelines, accelerating the journey toward new and improved medicines.

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